molecular formula C10H8BrF2NO2 B1372016 2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile CAS No. 1197654-97-9

2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile

Cat. No.: B1372016
CAS No.: 1197654-97-9
M. Wt: 292.08 g/mol
InChI Key: NBBNJCYDDLHSHL-UHFFFAOYSA-N
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Description

2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile is a chemical compound with the molecular formula C10H8BrF2NO2. It is known for its unique structure, which includes a bromine atom, difluoromethoxy group, and methoxy group attached to a phenyl ring. This compound is utilized in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Biological Activity

2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various cellular pathways, and relevant case studies.

  • Molecular Formula : C10_{10}H8_{8}BrF2_2NO2_2
  • Molecular Weight : 292.08 g/mol
  • CAS Number : 1197654-97-9

Research indicates that this compound may act as a selective inhibitor of specific protein targets involved in cancer progression and other diseases. The following mechanisms have been identified:

  • Inhibition of Protein Methyltransferases :
    • It has been shown to inhibit SMYD2, a methyltransferase associated with various cancers. Inhibition of SMYD2 leads to increased p53 activity, promoting cell cycle arrest and apoptosis in cancer cells .
  • Tubulin Disruption :
    • Recent studies have identified this compound as a tubulin binding molecule that disrupts microtubule dynamics, leading to anti-mitotic effects in cancer cells . This mechanism is particularly relevant in acute myeloid leukemia, where it drives differentiation of malignant cells.

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
SMYD2 InhibitionSelective inhibition leading to increased p53 activity and apoptosis
Tubulin BindingDisruption of microtubule dynamics; anti-mitotic effects
CytotoxicityInduces cell death in various cancer cell lines
Cell Cycle ArrestPromotes G1/S phase arrest through p53 pathway activation

Case Studies

  • SMYD2 Inhibition in Breast Cancer :
    • A study demonstrated that low expression levels of SMYD2 correlated with improved responses to chemotherapy in breast cancer patients. The use of this compound as an inhibitor showed promising results in enhancing the efficacy of doxorubicin treatment .
  • Anti-Mitotic Effects in Acute Myeloid Leukemia :
    • In vitro studies revealed that this compound effectively induces differentiation and apoptosis in acute myeloid leukemia cells by disrupting tubulin polymerization, which is crucial for cell division .

Research Findings

Recent findings highlight the compound's potential as a therapeutic agent:

  • Potency : The compound exhibits significant potency against its targets, with IC50_{50} values indicating effective inhibition at low concentrations.
  • Selectivity : It shows selectivity for SMYD2 over other methyltransferases, suggesting a favorable therapeutic index for targeting specific cancer types.

Properties

IUPAC Name

2-[2-bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF2NO2/c1-15-8-4-6(2-3-14)7(11)5-9(8)16-10(12)13/h4-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBNJCYDDLHSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC#N)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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